

A Comprehensive Literature Review of 4-Aminophenyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminophenyl acetate

Cat. No.: B084002

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenyl acetate, also known as 4-acetoxylaniline, is a versatile organic compound with significant applications in chemical synthesis and potential pharmacological activities. This technical guide provides an in-depth literature review encompassing its chemical and physical properties, detailed synthesis protocols, spectral analysis, and a summary of its known biological activities and applications. Particular attention is given to its role as a synthetic intermediate and the biological properties of its derivatives, including its hydrochloride salt's anticancer and anti-inflammatory effects. This review consolidates key data into structured tables and visual diagrams to facilitate understanding and further research in the fields of medicinal chemistry and drug development.

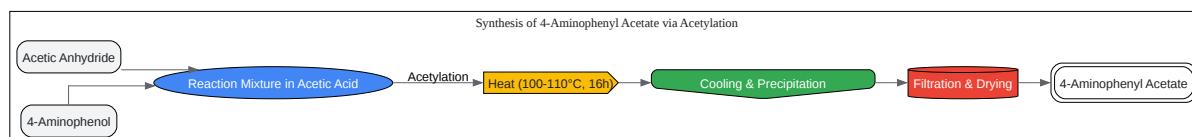
Chemical and Physical Properties

4-Aminophenyl acetate is a solid organic compound with the molecular formula $C_8H_9NO_2$.^[1] It is recognized by several synonyms, including 4-acetoxylaniline and p-aminophenyl acetate.^[1] ^[2] The compound's key physicochemical properties are summarized in Table 1.

Property	Value	Reference(s)
IUPAC Name	(4-aminophenyl) acetate	[1]
Synonyms	4-Acetoxyaniline, p-Aminophenyl acetate	[1] [2]
CAS Number	13871-68-6	[1]
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1]
Appearance	Solid	[No specific citation]
Melting Point	140-142 °C (for 4-acetoxyacetanilide)	[3]
SMILES	CC(=O)OC1=CC=C(C=C1)N	[1]
InChI	InChI=1S/C8H9NO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3	[1]
InChIKey	QVJWBWRAPJXNM-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

The synthesis of **4-aminophenyl acetate** can be achieved through several routes, primarily involving the acetylation of 4-aminophenol or the reduction of 4-nitrophenyl acetate.


Synthesis via Acetylation of 4-Aminophenol

A common laboratory-scale synthesis involves the acetylation of 4-aminophenol using acetic anhydride.[\[3\]](#)

Experimental Protocol:

- A 500 mL, 3-neck flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a thermocouple is charged with acetic acid (32 mL) and 4-aminophenol (10.9 g, 0.10 mol).[\[3\]](#)

- Acetic anhydride (30.2 g, 0.30 mol) is added in a single portion, and the resulting brown solution is heated to 100-110 °C.[3]
- The reaction mixture is maintained at this temperature for 16 hours.[3]
- After heating, the mixture is allowed to cool slowly to room temperature with continuous stirring under an argon atmosphere.[3]
- Precipitation of the product typically begins as the mixture cools to approximately 20 °C.[3]
- The mixture is then cooled to around 0 °C using an ice-salt bath and kept at this temperature for 6 hours to ensure complete precipitation.[3]
- The resulting solid is collected by filtration and dried under vacuum to yield 4-acetoxyacetanilide.[3] The product can be further purified by recrystallization.

[Click to download full resolution via product page](#)

Synthesis Workflow of **4-Aminophenyl Acetate**.

Synthesis via Reduction of 4-Nitrophenyl Acetate

An alternative industrial-scale synthesis involves the catalytic hydrogenation of 4-nitrophenyl acetate.[4]

Experimental Protocol:

- A solution of p-nitrophenyl acetate is prepared in a suitable solvent mixture, such as dioxane and isopropanol.[4]
- A hydrogenation catalyst, for instance, a supported palladium catalyst (e.g., 5% Pd on activated carbon), is added to the solution.[4]
- The reaction is carried out under a hydrogen gas pressure of at least 4 MPa at a temperature ranging from 0 to 60 °C with stirring.[4]
- The hydrogen pressure is kept constant by the continuous addition of H₂.[4]
- Upon completion of the reaction (monitored by the consumption of the starting material), the catalyst is removed by filtration.[4]
- The organic solvent is then removed from the filtrate by concentration in vacuo at room temperature to yield crude **4-aminophenyl acetate**.[4]
- The crude product can be further purified by recrystallization from a solvent system like toluene/petroleum ether to obtain high-purity crystals.[4]

Spectral Data

The structural characterization of **4-aminophenyl acetate** is confirmed by various spectroscopic techniques.

NMR Spectroscopy

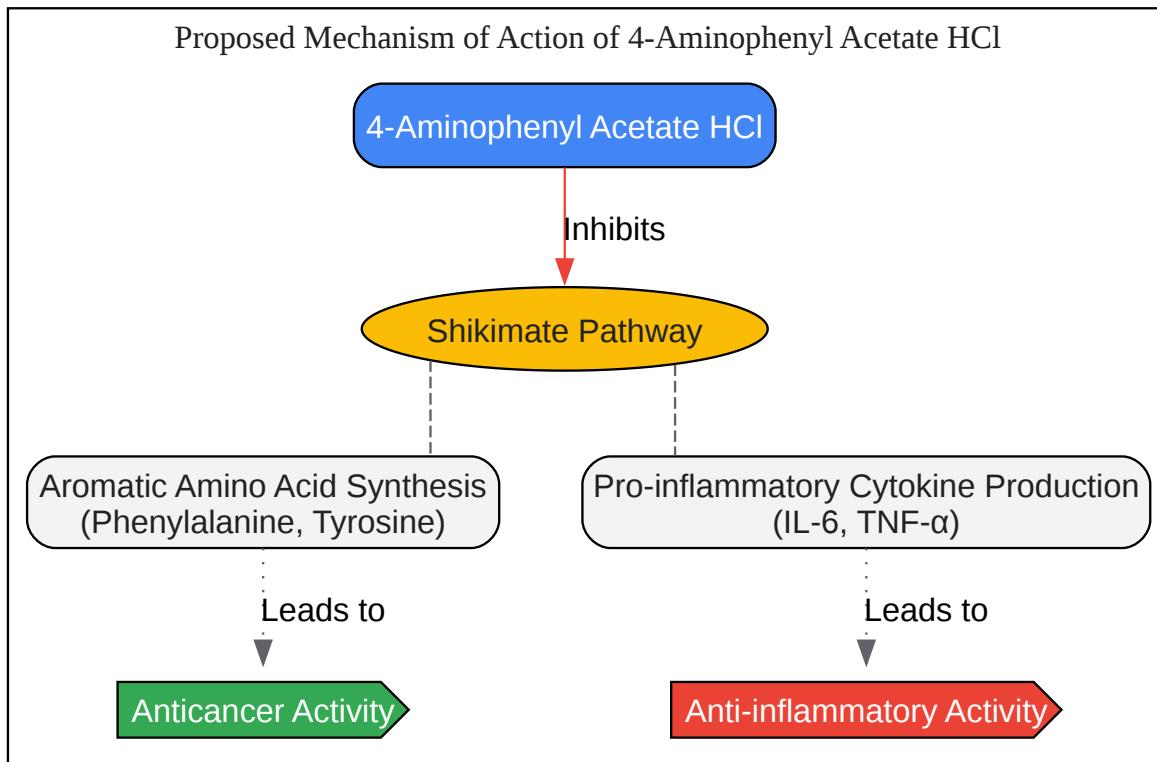
- ¹H NMR: While a specific spectrum for **4-aminophenyl acetate** is not readily available in the provided search results, a predicted ¹H NMR spectrum for the related compound 4-hydroxyphenyl acetate in D₂O shows characteristic aromatic and acetate proton signals. For **4-aminophenyl acetate**, one would expect signals corresponding to the aromatic protons (typically two doublets in the region of 6.5-7.5 ppm), the amine protons (a broad singlet), and the methyl protons of the acetate group (a singlet around 2.2 ppm).
- ¹³C NMR: The ¹³C NMR spectrum of **4-aminophenyl acetate** has been reported.[1] Key resonances would include those for the carbonyl carbon of the acetate group (around 170

ppm), the aromatic carbons (in the 115-150 ppm range), and the methyl carbon of the acetate group (around 21 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of **4-aminophenyl acetate** would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm^{-1}), the C=O stretching of the ester group (around 1735-1750 cm^{-1}), and C-O stretching (around 1240 cm^{-1}). The aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry


The mass spectrum (electron ionization) of **4-aminophenyl acetate** would show a molecular ion peak (M^+) at m/z 151, corresponding to its molecular weight.^[5] Fragmentation patterns would likely involve the loss of the acetyl group or other characteristic cleavages.

Biological Activities and Applications

While research on the biological activities of **4-aminophenyl acetate** itself is limited, its hydrochloride salt and the related compound 4-aminophenylacetic acid have shown notable pharmacological potential.

Anticancer and Anti-inflammatory Activity

4-Aminophenyl acetate hydrochloride has demonstrated anticancer activity by inhibiting the growth of various cancer cell types both *in vitro* and *in vivo*.^[6] It is also an inhibitor of the shikimate pathway, which is crucial for the synthesis of aromatic amino acids and pro-inflammatory cytokines such as IL-6 and TNF- α .^[6] This inhibition of cytokine production points to its potential as an anti-inflammatory agent.^[6] The pharmacokinetic properties of the hydrochloride salt are dose-dependent, with low bioavailability and high clearance rates.^[6]

[Click to download full resolution via product page](#)

Inhibition of the Shikimate Pathway.

Synthetic Intermediate

4-Aminophenyl acetate is a valuable starting material for the synthesis of a variety of chemical compounds due to its functional groups. [No specific citation] It serves as a precursor for fine chemicals, crop protection agents, and pharmaceuticals. [No specific citation] For instance, the amino group can be diazotized to form a diazonium salt, which can then be used in reactions like the Heck reaction. [No specific citation]

The related compound, 4-aminophenylacetic acid (4-APAA), is a precursor for the synthesis of 4-acetylaminophenylacetic acid, which is used in the treatment of rheumatoid arthritis.[7] Derivatives of 4-APAA have also shown antimicrobial activity.[7]

Safety and Toxicity

4-Aminophenyl acetate and its derivatives should be handled with care in a laboratory setting. The available safety data sheets (SDS) for related compounds indicate potential hazards. For instance, 4-aminophenol is known to be toxic and can cause skin and eye irritation.[\[8\]](#)[\[9\]](#) It may also induce methemoglobinemia.[\[10\]](#) Reproductive and developmental toxicity has been observed in rats at high doses of 4-aminophenol.[\[9\]](#)

Hazard Statements for Related Compounds:

- Fatal if swallowed, in contact with skin or if inhaled.[\[11\]](#)[\[12\]](#)
- May cause damage to organs through prolonged or repeated exposure.[\[11\]](#)[\[12\]](#)
- Very toxic to aquatic life.[\[12\]](#)
- Harmful to aquatic life with long-lasting effects.[\[11\]](#)

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling **4-aminophenyl acetate** and its derivatives. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Aminophenyl acetate is a synthetically important molecule with emerging biological significance, particularly through its hydrochloride salt. Its straightforward synthesis and versatile chemical nature make it a valuable building block in organic and medicinal chemistry. The anticancer and anti-inflammatory properties attributed to the inhibition of the shikimate pathway by its hydrochloride salt warrant further investigation to explore its full therapeutic potential. While more detailed studies on the specific biological activities and toxicological profile of the free base are needed, the existing literature provides a solid foundation for future research and development efforts involving this compound. This comprehensive review serves as a valuable resource for professionals in drug discovery and chemical synthesis, providing a consolidated source of key technical information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenol, 4-amino-, 1-acetate | C8H9NO2 | CID 83783 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-aminophenyl acetate [stenutz.eu]
- 3. prepchem.com [prepchem.com]
- 4. CA2103519A1 - Process for the preparation of aminophenyl acetates - Google Patents
[patents.google.com]
- 5. Benzeneacetic acid, 4-amino- [webbook.nist.gov]
- 6. 4-Aminophenyl acetate HCl | 13871-68-6 | NAA87168 [biosynth.com]
- 7. 4-Aminophenylacetic acid | 1197-55-3 [chemicalbook.com]
- 8. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reproductive and developmental toxicity screening study of 4-aminophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cpachem.com [cpachem.com]
- To cite this document: BenchChem. [A Comprehensive Literature Review of 4-Aminophenyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b084002#comprehensive-literature-review-of-4-aminophenyl-acetate\]](https://www.benchchem.com/product/b084002#comprehensive-literature-review-of-4-aminophenyl-acetate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com